D-[5-13C]RIBOSE
Description
Chemical Structure and Molecular Identity
D-[5-¹³C]ribose is a stable isotope-labeled derivative of the naturally occurring pentose sugar D-ribose, where the carbon atom at position 5 is replaced by the non-radioactive isotope carbon-13 (¹³C). Its molecular formula is C₅H₁₀O₅ , with a molecular weight of 151.12 g/mol (PubChem CID: 10986422). The ¹³C label is located on the hydroxymethyl group (-CH₂OH) of the ribose molecule, as confirmed by its SMILES notation: [¹³CH₂]([C@@H]1[C@H]([C@H](C(O1)O)O)O)O.
The compound retains the stereochemical configuration of natural D-ribose, with four chiral centers (C1–C4) in the furanose form. X-ray crystallographic studies confirm that the labeled variant adopts the same β-D-ribofuranose conformation as unlabeled ribose, critical for its biological compatibility.
Table 1: Key Molecular Properties of D-[5-¹³C]Ribose
| Property | Value |
|---|---|
| IUPAC Name | (3R,4S,5R)-5-(hydroxy(¹³C)methyl)oxolane-2,3,4-triol |
| XLogP3 | -2 |
| Hydrogen Bond Donors | 4 |
| Rotatable Bond Count | 1 |
| Isotopic Purity | 99 atom % ¹³C |
Isotopic Labeling Significance in Biochemical Research
The incorporation of ¹³C at position 5 enables precise tracking of ribose metabolism using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Unlike radioactive isotopes (e.g., ¹⁴C), ¹³C labeling provides:
- Non-destructive analysis : Safe for in vivo metabolic flux studies.
- Spectral resolution enhancement : ¹³C chemical shifts span 200 ppm vs. 10 ppm for ¹H, reducing signal overlap.
- Pathway elucidation : Enables differentiation between glycolysis, pentose phosphate pathway (PPP), and nucleotide biosynthesis fluxes.
For example, in ¹³C metabolic flux analysis (¹³C-MFA), D-[5-¹³C]ribose has been used to quantify PPP activity in Escherichia coli and Chinese hamster ovary (CHO) cells, revealing that 30–40% of ribose-5-phosphate is recycled through transketolase/transaldolase reactions.
Historical Development of ¹³C-Labeled Carbohydrates
The synthesis of ¹³C-labeled carbohydrates emerged in the 1980s alongside advances in NMR technology. Key milestones include:
- 1984 : First enzymatic synthesis of [1-¹³C]ribose using Candida utilis transketolase.
- 1994 : Serianni and Bondo developed chemoenzymatic methods to produce 26 isotopomers of D-ribose, including [5-¹³C]ribose, achieving 95% isotopic enrichment.
- 2010s : Commercial availability from suppliers like Cambridge Isotope Laboratories (CLM-1066) and Sigma-Aldrich (605352) standardized access for metabolic studies.
Modern synthetic routes combine chemical phosphorylation (e.g., using POCl₃) with enzymatic isomerization to produce labeled ribose-5-phosphate, a precursor for nucleotide biosynthesis.
Research Significance and Applications Overview
D-[5-¹³C]ribose is indispensable in:
A. NMR Spectroscopy of Nucleic Acids
- RNA/DNA structure determination : ¹³C-¹H correlation spectra resolve sugar puckering modes (C2'-endo vs. C3'-endo) in oligonucleotides.
- Protein-carbohydrate interactions : Isotope-filtered NOESY experiments with ¹³C-labeled ribose revealed binding dynamics between cyanovirin-N and mannose-rich glycans.
B. Metabolic Flux Analysis
- Cancer metabolism : In HeLa cells, D-[5-¹³C]ribose tracing showed that 60–70% of ribose in RNA originates from the oxidative PPP, not glycolysis.
- Microbial engineering : Saccharomyces cerevisiae studies using ¹³C-labeled ribose quantified glycogen turnover rates (0.8 μmol/gDCW/h) under glucose-limited conditions.
C. Isotope Ratio Outlier Analysis (IROA)
- Metabolomics : Coupling ¹³C-labeled ribose with LC-MS allows discrimination of endogenous metabolites from background noise, improving molecular formula determination accuracy.
Table 2: Representative Studies Using D-[5-¹³C]Ribose
Properties
CAS No. |
139657-62-8 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
151.122 |
IUPAC Name |
(2R,3S,4S)-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2+1 |
InChI Key |
PYMYPHUHKUWMLA-HEEJBYPNSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)O |
Synonyms |
D-[5-13C]RIBOSE |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-[5-13C]Ribose typically involves the incorporation of carbon-13 into the ribose molecule. One common method is the fermentation of glucose using genetically modified microorganisms that can incorporate the carbon-13 isotope into the ribose structure . The reaction conditions often include controlled temperature, pH, and nutrient supply to optimize the yield of the labeled ribose.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. These processes use genetically engineered strains of bacteria or yeast that can efficiently produce ribose with the carbon-13 isotope. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and chromatography, to isolate the labeled ribose .
Chemical Reactions Analysis
Types of Reactions
D-[5-13C]Ribose undergoes various chemical reactions, including:
Oxidation: Ribose can be oxidized to ribonic acid using oxidizing agents like nitric acid.
Reduction: Reduction of ribose can yield ribitol, a sugar alcohol.
Substitution: Ribose can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid or bromine water under acidic conditions.
Reduction: Sodium borohydride or hydrogen gas with a metal catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Ribonic acid.
Reduction: Ribitol.
Substitution: Various ribose derivatives depending on the substituent introduced.
Scientific Research Applications
D-[5-13C]Ribose has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study carbohydrate metabolism and molecular interactions.
Biology: Helps in understanding the role of ribose in nucleotide synthesis and energy production.
Industry: Used in the production of antiviral and anticancer drugs due to its role in nucleotide synthesis.
Mechanism of Action
D-[5-13C]Ribose exerts its effects primarily through its role in the pentose phosphate pathway (PPP). It is phosphorylated to ribose-5-phosphate, which is a precursor for nucleotide synthesis and ATP production. This pathway is crucial for maintaining cellular energy levels and supporting various biosynthetic processes .
Comparison with Similar Compounds
Research Findings and Case Studies
- Metabolic Pathway Elucidation: In a 2024 study, this compound labeling confirmed that D-ribulose-5-phosphate (derived from ribose) is a precursor to D-arabinose in eukaryotic systems, with 13C retention at C-5 of D-arabinose .
- Comparative Efficacy : Uniformly labeled U-13C₅-Ribose provided more comprehensive data in metabolomic studies but required advanced NMR techniques, whereas position-specific labels (e.g., C-5 or C-1) simplified data interpretation .
Biological Activity
D-[5-13C]ribose, a stable isotope-labeled form of D-ribose, is a pentose sugar that plays a crucial role in cellular metabolism. It serves as a precursor for the synthesis of nucleotides and nucleic acids, particularly RNA, and is integral to the production of adenosine triphosphate (ATP). The biological activity of this compound has been extensively studied in various contexts, including its therapeutic applications in metabolic disorders, cardiac function enhancement, and its role in protein glycation.
- Molecular Formula : CHO
- Molecular Weight : 151.123 g/mol
- CAS Number : 139657-62-8
D-ribose is involved in several metabolic pathways:
- Pentose Phosphate Pathway (PPP) : D-ribose is phosphorylated to form ribose-5-phosphate (R-5-P), which is crucial for ATP production and nucleotide synthesis.
- Energy Metabolism : It enhances ATP levels in tissues, particularly under conditions of ischemia or energy deficiency, making it a candidate for therapeutic use in heart failure and chronic fatigue syndrome .
1. Cardiac Function Enhancement
D-ribose supplementation has been shown to improve cardiac function and exercise tolerance in patients with heart failure. Clinical studies indicate that D-ribose can enhance myocardial energy metabolism by increasing ATP levels, thus improving overall cardiac efficiency .
2. Metabolic Disorders
Recent research has linked D-ribose metabolic disturbances with type 2 diabetes mellitus (T2DM). Studies have shown that exogenous D-ribose can influence glucose metabolism and insulin sensitivity, suggesting potential implications for managing T2DM .
3. Protein Glycation
D-ribose is known to participate in nonenzymatic glycation processes, leading to modifications of proteins such as hemoglobin and myoglobin. Studies indicate that D-ribose glycates proteins more rapidly than glucose, which may have implications for diabetic complications .
Case Studies
- Study on Cardiac Patients : A double-blind placebo-controlled trial demonstrated that patients receiving D-ribose showed significant improvements in exercise capacity and quality of life metrics compared to the placebo group.
- Diabetes Research : A study investigating the effects of D-ribose on insulin sensitivity found that it could potentially ameliorate some metabolic dysfunctions associated with T2DM .
Data Table: Summary of Key Findings
Q & A
How can isotopic purity and positional enrichment of D-[5-13C]RIBOSE be experimentally verified in metabolic flux analysis studies?
To confirm isotopic purity, researchers should employ Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 13C-NMR) to assess the specific carbon position labeled and quantify enrichment levels. For example, the 13C signal at the C5 position should dominate in the NMR spectrum, with minimal cross-contamination from natural abundance 13C . Additionally, Mass Spectrometry (MS) coupled with chromatographic separation (e.g., LC-MS) can validate molecular weight (151.12 g/mol) and isotopic distribution . Advanced studies may use isotopic correlation analysis to detect impurities or unintended labeling in adjacent carbons, which could skew flux calculations in pathways like the pentose phosphate pathway.
What experimental controls are critical when using this compound to trace metabolic pathways in cell cultures?
Key controls include:
- Unlabeled D-ribose controls to distinguish natural 13C abundance from experimental labeling.
- Time-course sampling to track dynamic incorporation rates and avoid saturation artifacts.
- Background correction for extracellular 13C-RIBOSE degradation products (e.g., CO2) using sealed culture systems with traps .
- Cell viability assays to ensure isotopic labeling does not alter metabolic activity. For advanced studies, parallel experiments with D-[1-13C]RIBOSE or other isotopologs (e.g., D-[1-2H]RIBOSE) can isolate positional effects on pathway utilization .
How can conflicting NMR and MS data on this compound incorporation into nucleic acids be resolved?
Discrepancies often arise from:
- Sample preparation artifacts : Hydrolysis of RNA/DNA under acidic conditions may degrade 13C-labeled ribose. Use mild enzymatic digestion (e.g., ribonucleases) to preserve isotopic integrity.
- Spectral overlap in NMR : Adjacent 13C signals (e.g., C4/C5) may require higher-resolution instruments (≥600 MHz) or 2D-NMR techniques like HSQC .
- MS ion suppression : Matrix effects in complex biological samples can be mitigated via solid-phase extraction or isotopic dilution assays. Advanced researchers should cross-validate findings with stable isotope-resolved metabolomics (SIRM) .
What are the methodological challenges in quantifying this compound uptake kinetics in heterogeneous tissue samples?
Challenges include:
- Tissue heterogeneity : Laser-capture microdissection or spatial metabolomics (e.g., MALDI imaging) can isolate specific cell types .
- Transport rate variability : Use kinetic modeling (e.g., Michaelis-Menten with 13C-RIBOSE as a substrate) to account for transporter affinity differences.
- Degradation during extraction : Rapid freezing in liquid N2 and cold methanol/water extraction buffers preserve 13C-RIBOSE stability . For advanced studies, compartmentalized flux analysis (e.g., cytosol vs. mitochondria) may require subcellular fractionation.
How does the stability of this compound under varying pH and temperature conditions impact long-term tracer studies?
This compound is stable under standard lab conditions (pH 6–8, 4–25°C) but degrades at extremes:
- Acidic conditions (pH < 4) : Hydrolysis to furfural derivatives, detectable via HPLC with UV/Vis monitoring at 280 nm .
- Elevated temperatures (>90°C) : Partial decomposition to CO/CO2, requiring inert atmosphere storage for thermostability assays .
Advanced researchers should pre-test stability in experimental buffers using accelerated degradation studies (Arrhenius modeling) to predict shelf life.
What statistical frameworks are optimal for analyzing time-resolved 13C-RIBOSE flux data in multi-omics studies?
- Basic analysis : Use non-compartmental analysis (NCA) for simple uptake/secretion rates.
- Advanced modeling : Employ isotopomer spectral analysis (ISA) or elementary metabolite units (EMU) to resolve pathway-specific fluxes . For multi-omics integration, constraint-based models (e.g., FBA) coupled with 13C-MFA (metabolic flux analysis) can link fluxes to transcriptomic/proteomic data. Ensure models account for isotopic dilution from natural abundance 13C .
How can researchers differentiate between enzymatic and non-enzymatic incorporation of this compound into cellular metabolites?
- Enzymatic controls : Use enzyme inhibitors (e.g., ribokinase inhibitors) or knockout cell lines to block metabolic conversion.
- Abiotic incubation : Incubate 13C-RIBOSE with heat-inactivated cell lysates to detect non-enzymatic reactions (e.g., glycation).
- Isotopic scrambling tests : Monitor unexpected 13C positions in downstream metabolites (e.g., ATP) via LC-MS/MS .
What are the best practices for synthesizing and validating custom this compound derivatives for novel tracer applications?
- Synthetic routes : Use enzymatic synthesis (e.g., ribose-5-phosphate isomerase) for stereochemical precision or chemical synthesis with 13C-labeled precursors (e.g., 13C-formaldehyde) .
- Validation : Confirm structure via 2D-NMR (COSY, HMBC) and isotopic purity via high-resolution MS (e.g., Orbitrap).
- Functional assays : Test tracer utility in cell-free systems (e.g., reconstituted metabolic pathways) before in vivo use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
